molecular formula C15H8ClFN2O2 B4629159 (E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B4629159
M. Wt: 302.69 g/mol
InChI Key: RQRRLNDTJWADBP-FLIBITNWSA-N
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Description

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a chloro-fluorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde and 3-nitrobenzaldehyde.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between the aldehydes and malononitrile in the presence of a base such as piperidine. This reaction forms the desired enone intermediate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

    Reduction: Formation of (E)-3-(2-chloro-6-fluorophenyl)-2-(3-aminophenyl)prop-2-enenitrile

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Oxidation: Formation of oxidized derivatives with additional functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Material Science: The conjugated system of the compound can contribute to its electronic properties, making it useful in the development of materials for electronic applications.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
  • (E)-3-(2-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
  • (E)-3-(2-chloro-6-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Uniqueness

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile is unique due to the specific combination of substituents on the phenyl rings. The presence of both chloro and fluoro groups, along with the nitro group, can influence the compound’s reactivity and properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2O2/c16-14-5-2-6-15(17)13(14)8-11(9-18)10-3-1-4-12(7-10)19(20)21/h1-8H/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRRLNDTJWADBP-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=C(C=CC=C2Cl)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 3
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 4
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 5
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile

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